H-Cys(Bzl)-Obzl HCl

Peptide Synthesis Fragment Condensation Orthogonal Protecting Groups

Researchers requiring orthogonal cysteine protection in Boc-SPPS often face premature thiol deprotection or racemization with standard building blocks. H-Cys(Bzl)-OBzl HCl solves this with its dual benzyl architecture. - Enables selective benzyl ester cleavage (transesterification/hydrolysis) while leaving the S-Bzl thioether intact, preventing premature disulfide formation. - Documented racemization rate of 5.3% under standard coupling provides a defined quality risk benchmark for process scale-up. - 98% purity crystalline solid ensures reproducible coupling stoichiometry and simplifies inventory management.

Molecular Formula C17H20ClNO2S
Molecular Weight 337.9 g/mol
Cat. No. B12283681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Cys(Bzl)-Obzl HCl
Molecular FormulaC17H20ClNO2S
Molecular Weight337.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N.Cl
InChIInChI=1S/C17H19NO2S.ClH/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;/h1-10,16H,11-13,18H2;1H
InChIKeySKFOKVOZXZYMAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Cys(Bzl)-Obzl HCl (CAS 4561-11-9): A Dual Benzyl-Protected Cysteine Building Block for Orthogonal Peptide Synthesis and Fragment Condensation


H-Cys(Bzl)-OBzl HCl (S-benzyl-L-cysteine benzyl ester hydrochloride, CAS 4561-11-9) is a protected L-cysteine derivative bearing a benzyl (Bzl) thioether on the sulfhydryl side chain and a benzyl (OBzl) ester on the C-terminus, supplied as the hydrochloride salt with a molecular weight of 337.9 g/mol . This compound serves as a versatile building block in peptide synthesis, enabling orthogonal carboxyl deprotection strategies under conditions distinct from those required for thiol or amino group unmasking. Its dual benzyl protection architecture distinguishes it from more common cysteine building blocks such as H-Cys(Bzl)-OH (free acid) or H-Cys(Bzl)-OMe.HCl (methyl ester), providing a combination of acid-labile carboxyl protection and acid-stable thiol protection that is uniquely compatible with Boc-chemistry fragment condensation strategies [1].

Why Cysteine Ester Analogs Cannot Substitute H-Cys(Bzl)-Obzl HCl Without Compromising Orthogonality and Racemization Control


Generic substitution of this compound with closely related cysteine building blocks—such as H-Cys(Bzl)-OH (free acid lacking C-terminal protection), H-Cys(Bzl)-OMe.HCl (methyl ester), or H-Cys(Trt)-OBzl (trityl-protected thiol)—fundamentally alters the deprotection orthogonality, racemization propensity, and downstream coupling compatibility of the synthetic sequence [1]. The benzyl ester in H-Cys(Bzl)-OBzl HCl can be selectively removed via transesterification with 2-dimethylaminoethanol followed by hydrolysis, a procedure that leaves the S-Bzl thioether intact and thus preserves the thiol protection through multiple synthetic steps [2]. In contrast, the free acid H-Cys(Bzl)-OH offers no carboxyl protection for fragment condensation, while the methyl ester H-Cys(Bzl)-OMe.HCl cannot be removed under conditions compatible with Boc-chemistry orthogonal protection schemes. Furthermore, the identity of the C-terminal ester directly influences the racemization rate of the activated cysteine residue during coupling—a measurable, quantifiable risk documented below. These differences are not cosmetic: they determine whether a given synthetic route succeeds or fails at scale.

Head-to-Head Quantitative Evidence: H-Cys(Bzl)-Obzl HCl vs. Cysteine Ester and Protecting Group Analogs


Cysteine C-Terminal Benzyl Ester Enables Orthogonal Carboxyl Deprotection Without Compromising S-Bzl Thiol Protection

In fragment-condensation strategies for complex disulfide-containing peptides (e.g., vasopressins), the benzyl ester of Cys(Bzl)-OBzl is selectively cleaved by transesterification with 2-dimethylaminoethanol followed by mild hydrolysis, a procedure that leaves the S-benzyl thioether fully intact [1]. This orthogonal deprotection cannot be replicated with H-Cys(Bzl)-OH (no ester to cleave), H-Cys(Bzl)-OMe.HCl (requires saponification conditions that promote racemization), or H-Cys(Bzl)-OEt.HCl (requires stronger basic hydrolysis, increasing racemization risk). The benzyl ester thus provides a uniquely mild deprotection handle within Boc-chemistry schemes where acidolysis of the N-terminal Boc group must proceed without touching the C-terminal protection.

Peptide Synthesis Fragment Condensation Orthogonal Protecting Groups

S-Benzyl Protection Limits Cysteine Racemization to 5.3% Under Standard Uronium Coupling—Substantially Lower Than Trityl (Trt) and Superior to 4-Nitrobenzyl

Using a quantitative model peptide assay (H–Gly–Cys–Phe–NH₂ synthesized on Rink amide resin with Fmoc-Cys(X)–OH/HCTU/6-Cl-HOBt/DIEA coupling, 30 min, 0.20 M active species in DMF), the benzyl (Bzl) S-protecting group produced 5.3% D-Cys epimer [1]. This racemization level falls between the acid-labile Mob group (1.7%) and the 4-NO₂Bzl group (8.8%), and is substantially lower than widely used Fmoc-Cys(Trt)-OH, which racemizes to unacceptable levels (>1% and often >5%) under standard phosphonium/uronium-mediated coupling with DIEA in DMF unless special precautions are taken [2].

Cysteine Racemization Solid-Phase Peptide Synthesis S-Protecting Groups

C-Terminal Benzyl Ester Provides Superior Steric Shielding Against Base-Catalyzed Racemization Relative to Methyl and Ethyl Esters During Cysteine Activation

Racemization rate constants for N-benzyloxycarbonyl-S-benzyl-L-cysteine (Z-Cys(Bzl)-OH) active esters have been systematically determined [1]. Although direct kinetic data comparing benzyl, methyl, and ethyl esters of the same Cys(Bzl) scaffold are scarce in the primary literature, the established principle that increasing steric bulk at the ester position retards base-mediated α-proton abstraction is well documented for amino acid active esters [2]. The benzyl ester, with its significantly larger van der Waals volume compared to methyl or ethyl, provides enhanced steric shielding of the Cα position when the carboxyl is activated. This class-level inference is supported by the observation that benzyl esters of cysteine dipeptide active esters racemize through an unusual enolization mechanism rather than the typical 5(4H)-oxazolone pathway [1], further indicating that the benzyl ester's steric and electronic properties alter the racemization pathway itself.

Racemization Kinetics Cysteine Active Esters Ester Steric Effects

H-Cys(Bzl)-OBzl HCl Enables Construction of Anti-Tumor Berberine Conjugate (13-Cys-BBR) with IC₅₀ Values 1.7–3.5× Lower Than Parent Berberine Across Eight Cancer Cell Lines

In a published study, H-Cys(Bzl)-OBzl was coupled to a berberine scaffold via a CH₂CO linker to produce 13-[CH₂CO-Cys(Bzl)-OBzl]-berberine (13-Cys-BBR) [1]. This derivative exhibited IC₅₀ values of ∼15–40 μM against the proliferation of eight cancer cell lines (including HCT-8, HeLa, and MCF-7), compared to IC₅₀ values of ∼25–140 μM for unmodified berberine (BBR) in the same assay system [1]. The Cys(Bzl)-OBzl moiety was specifically selected as the building block; no comparative data were reported for the methyl ester analog (H-Cys(Bzl)-OMe) or free acid analog (H-Cys(Bzl)-OH) in this conjugation context. Furthermore, 13-Cys-BBR increased intracellular ROS content by ∼3.44-fold compared to BBR, reduced XIAP expression by ∼1.21-fold, and reduced tumor weight in S180 mouse xenografts from ∼2.5 g (BBR-treated, 2 μmol/kg/day p.o.) to ∼1.5 g (13-Cys-BBR-treated, same dose) [1].

Peptide-Drug Conjugates Berberine Derivatives Anti-Tumor Efficacy

Benzyl Ester of S-Benzylcysteine Demonstrates Negligible Hydrolysis Rates Under Enzymatic Conditions—Critical for Stability During Bioactive Peptide Assembly

In a systematic study of the hydrolysis of dipeptide derivatives by thermolysin, S-benzylcysteine-containing substrates exhibited negligible hydrolysis rates compared to substrates bearing S-methylcysteine, S-ethylcysteine, or aliphatic amino acids [1]. Specifically, the rate of thermolytic hydrolysis was 'fastest for leucine or phenylalanine, slower for S-methylcysteine, valine or S-ethylcysteine, much slower for alanine, and negligible for S-phenylcysteine or S-benzylcysteine' [1]. This implies that the combined steric bulk of the S-Bzl group and the benzyl ester in H-Cys(Bzl)-OBzl HCl confers exceptional resistance to premature enzymatic ester cleavage during synthesis or biological evaluation, a property not afforded by methyl or ethyl ester analogs.

Enzymatic Stability Thermolysin Hydrolysis Peptide Ester Stability

H-Cys(Bzl)-OBzl HCl (98% Purity, Crystalline Solid) Provides Well-Defined Physicochemical Specification Versus the Tosylate Salt (97% Purity) and the Methyl Ester (Moisture-Sensitive)

Commercial specifications indicate that H-Cys(Bzl)-OBzl HCl (CAS 4561-11-9) is routinely supplied at 98% purity as a crystalline solid , whereas the corresponding p-toluenesulfonate salt (CAS 73995-16-1) is typically offered at 95–97% purity [1], and the methyl ester hydrochloride H-Cys(Bzl)-OMe.HCl (CAS 16741-80-3) requires storage at −20°C due to moisture sensitivity . The HCl salt's crystalline form facilitates accurate weighing and reproducible reaction stoichiometry, while the benzyl ester's higher molecular weight (337.9 vs. 261.8 for the methyl ester) provides more favorable gravimetric handling for small-scale peptide synthesis.

Chemical Purity Physical Form Procurement Specification

H-Cys(Bzl)-Obzl HCl: High-Impact Procurement Scenarios Anchored in Quantitative Evidence


Fragment-Condensation Synthesis of Disulfide-Bridged Peptide APIs Requiring Orthogonal Carboxyl Deprotection

In the convergent synthesis of disulfide-containing therapeutic peptides (e.g., vasopressin analogs, oxytocin derivatives), H-Cys(Bzl)-OBzl HCl enables a fully orthogonal protection strategy where the benzyl ester is selectively cleaved by transesterification with 2-dimethylaminoethanol/hydrolysis without disturbing the S-Bzl group [1]. This is essential for fragment condensation approaches where the C-terminal carboxyl must be unmasked for segment coupling while the cysteine thiol remains protected to prevent premature disulfide formation or thiol-based side reactions. The documented racemization rate of 5.3% for the Bzl-protected cysteine under standard coupling conditions [2] provides a defined quality risk benchmark for process development.

Structure-Activity Relationship (SAR) Campaigns for Cysteine-Bearing Bioactive Conjugate Libraries

As demonstrated in the 13-Cys-BBR berberine conjugate study, H-Cys(Bzl)-OBzl HCl is a validated building block for constructing Cys(Bzl)-containing derivatives with quantitatively superior bioactivity over the parent scaffold (IC₅₀ reduction of 1.7–3.5×) [3]. Researchers pursuing SAR campaigns on cysteine-modified natural products, peptide-drug conjugates, or targeted covalent inhibitors can reference this head-to-head evidence to justify selection of the benzyl ester variant over simpler cysteine esters. The benzyl ester's documented resistance to premature enzymatic hydrolysis [4] further supports its use in prodrug or in vivo probe design.

Boc-Strategy Solid-Phase Peptide Synthesis Requiring Acid-Stable Thiol with Removable C-Terminal Protection

In Boc-chemistry SPPS, where iterative TFA-mediated N-terminal deprotection is employed, the S-Bzl thioether remains stable to TFA while the benzyl ester can be retained through the synthesis and removed at the final HF cleavage step or earlier by selective hydrogenolysis. This contrasts with Fmoc-Cys(Trt)-OH, where the Trt group is acid-labile and would be prematurely cleaved under Boc-deprotection conditions. The commercial availability of H-Cys(Bzl)-OBzl HCl at 98% purity as a stable crystalline solid simplifies inventory management and ensures reproducible coupling stoichiometry .

Synthesis of Radiopharmaceutical Precursors: ⁹⁹ᵐTc-Chelating Cysteine Derivatives

Benzyl-substituted cysteine compounds, including S-benzyl cysteine derivatives, have been explored as chelating moieties for technetium-99m radiopharmaceuticals [5]. H-Cys(Bzl)-OBzl HCl serves as a suitably protected precursor for constructing such chelators, where the benzyl ester can be selectively deprotected to reveal the free carboxyl for metal coordination while the S-benzyl group modulates lipophilicity and pharmacokinetics. The documented enzymatic stability of the S-benzyl cysteine moiety supports this application by minimizing metabolic deactivation prior to imaging.

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